molecular formula C7H9F3O2 B1404475 5-(Trifluoromethyl)oxepan-4-one CAS No. 1344733-56-7

5-(Trifluoromethyl)oxepan-4-one

Cat. No. B1404475
M. Wt: 182.14 g/mol
InChI Key: SLHYVUBAHCBCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)oxepan-4-one (TFMO) is a chemical compound belonging to the family of oxepanes, which are cyclic ethers composed of three carbon atoms and two oxygen atoms. TFMO has a wide range of applications in the scientific research field, due to its unique properties.

Scientific Research Applications

    Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .
    • More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

    Synthesis of Fluazifop

    • 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .
    • The number of chlorine atoms introduced to the pyridine ring can be controlled .

    Synthesis of Fluazifop-Butyl

    • Trifluoromethylpyridine (TFMP) derivatives are used in the synthesis of fluazifop-butyl, a herbicide .
    • 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a key intermediate for the synthesis of several crop-protection products, is in high demand .
    • Various methods of synthesizing 2,3,5-DCTF have been reported .

    Pharmaceutical Industry

    • Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

    Material Chemistry

    • Trifluoromethyl groups have found applications in material chemistry .
    • The unique properties of fluorine mean that substitution with a trifluoromethyl group can significantly alter the properties of a compound .
    • This has led to the development of a wide range of fluorinated organic chemicals .

    Development of Prostaglandin Analogs

    • Trifluoromethyl groups have been used in the development of prostaglandin analogs .
    • For example, Travoprost, a PGF2α analogue, is a potent prostaglandin F receptor agonist .
    • The trifluoromethyl group contributes to the unique physicochemical properties of these compounds .

properties

IUPAC Name

5-(trifluoromethyl)oxepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)5-1-3-12-4-2-6(5)11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHYVUBAHCBCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC(=O)C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)oxepan-4-one

CAS RN

1344733-56-7
Record name 5-(trifluoromethyl)oxepan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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